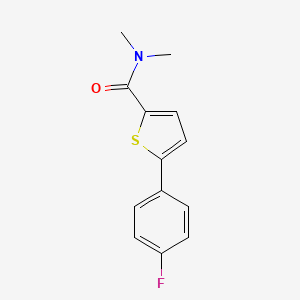
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MIPO is a heterocyclic compound that contains an isoindole-1,3-dione core structure, which is known for its diverse biological activities.
作用机制
The mechanism of action of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione is not fully understood. However, it has been proposed that 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione exerts its biological activities by inhibiting the activity of enzymes involved in DNA replication and repair. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has also been found to induce the production of reactive oxygen species (ROS), which are involved in cell signaling and apoptosis. In addition, 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
实验室实验的优点和局限性
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has also been found to be stable under various conditions, which makes it suitable for use in various assays. However, 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which limits its use in certain assays. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione also has poor solubility in water, which may limit its use in certain biological assays.
未来方向
There are several future directions for the study of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione. One potential direction is to investigate the structure-activity relationship of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione and its analogs to identify compounds with improved biological activities. Another potential direction is to investigate the molecular mechanism of action of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione and its analogs to gain a better understanding of their biological activities. Additionally, 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione could be further studied for its potential applications in drug discovery and materials science. Overall, 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has great potential for further research and development in various fields.
合成方法
The synthesis of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione involves the reaction of 5-(piperidine-1-carbonyl)isoindole-1,3-dione with methyl iodide in the presence of a base. The reaction yields 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione as a yellow solid with a melting point of 210-212°C. The synthesis method has been optimized to improve the yield and purity of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione.
科学研究应用
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV). In addition, 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been shown to possess antibacterial activity against gram-positive and gram-negative bacteria.
属性
IUPAC Name |
2-methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-14(19)11-6-5-10(9-12(11)15(16)20)13(18)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMLHOTVBFEWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

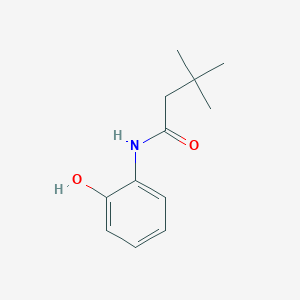
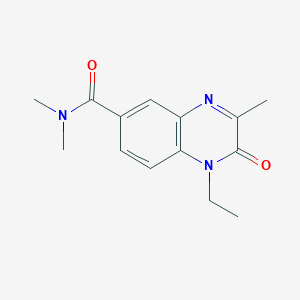
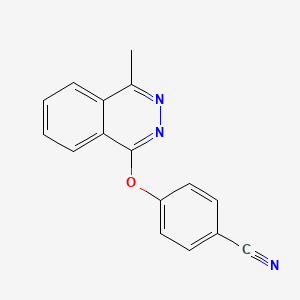

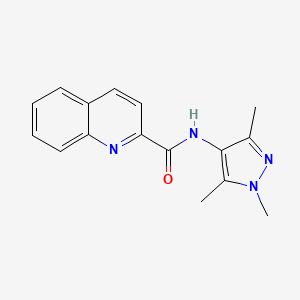
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)


![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)
